

# Spectroscopic Profile of 5-Ethyl-2-methylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: **5-Ethyl-2-methylpyridine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Ethyl-2-methylpyridine** (CAS No. 104-90-5), a key intermediate in the synthesis of nicotinic acid (Vitamin B3) and a significant compound in flavor and fragrance chemistry.<sup>[1]</sup> This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **5-Ethyl-2-methylpyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.32	s	1H	H-6 (Pyridine ring)
7.35	d	1H	H-4 (Pyridine ring)
6.98	d	1H	H-3 (Pyridine ring)
2.62	q	2H	-CH <sub>2</sub> - (Ethyl group)
2.49	s	3H	-CH <sub>3</sub> (at C-2)
1.23	t	3H	-CH <sub>3</sub> (Ethyl group)

**<sup>13</sup>C NMR (Carbon NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
157.0	C-2 (Pyridine ring)
148.9	C-6 (Pyridine ring)
136.5	C-4 (Pyridine ring)
133.0	C-5 (Pyridine ring)
121.5	C-3 (Pyridine ring)
25.4	-CH <sub>2</sub> - (Ethyl group)
24.1	-CH <sub>3</sub> (at C-2)
15.2	-CH <sub>3</sub> (Ethyl group)

**Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-2850	Medium-Strong	C-H stretching (Aromatic and Aliphatic)
1600, 1570, 1480	Medium-Strong	C=C and C=N stretching (Pyridine ring)
1450, 1380	Medium	C-H bending (Aliphatic)
830	Strong	C-H out-of-plane bending (Aromatic)

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Proposed Fragment
121	54	[M] <sup>+</sup> (Molecular Ion)
106	100	[M-CH <sub>3</sub> ] <sup>+</sup>
93	15	[M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
79	33	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>
77	18	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

A sample of 5-10 mg of **5-Ethyl-2-methylpyridine** was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).<sup>[2]</sup> The solution was transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.<sup>[2]</sup> For the <sup>1</sup>H NMR spectrum, a

standard single-pulse sequence was used with 16 to 64 scans and a relaxation delay of 1-2 seconds.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

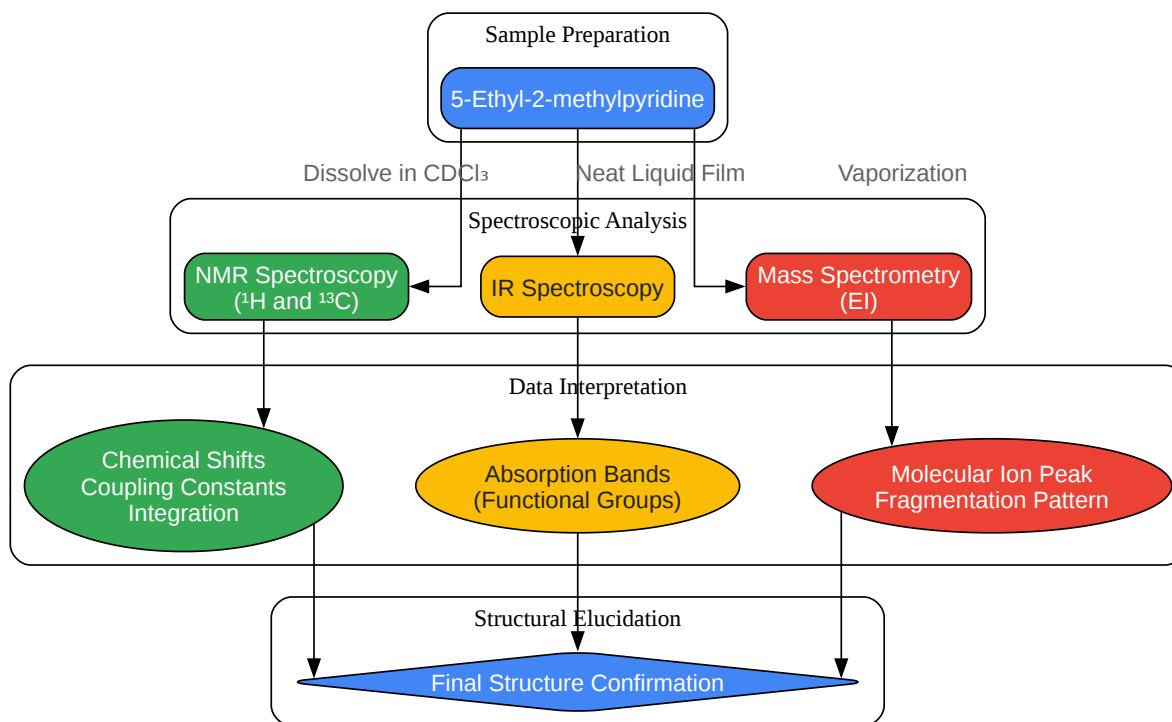
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[3][4] The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .[5] A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.[3]

## Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample was introduced into the ion source, where it was bombarded with electrons at an energy of 70 eV.[7][8] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).[7]

## Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis of **5-Ethyl-2-methylpyridine**.



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Caption: Workflow for the spectroscopic analysis of **5-Ethyl-2-methylpyridine**.

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